
(S)-Sibutramine hydrochloride
説明
(S)-Sibutramine hydrochloride is a pharmacologically active compound primarily used as an appetite suppressant in the treatment of obesity. It is the hydrochloride salt of (S)-Sibutramine, which is a chiral molecule. The compound functions by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their levels in the brain and promoting a feeling of satiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Sibutramine hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 1-(4-chlorophenyl)-N,N-dimethyl-2-propyn-1-amine with an appropriate chiral catalyst to form the chiral intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation in the presence of a palladium catalyst to yield (S)-Sibutramine.
Formation of Hydrochloride Salt: Finally, (S)-Sibutramine is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets pharmaceutical standards.
化学反応の分析
Types of Reactions
(S)-Sibutramine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Oxidized derivatives of (S)-Sibutramine.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
(S)-Sibutramine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral synthesis and asymmetric catalysis.
Biology: Investigated for its effects on neurotransmitter levels and its potential use in treating neurological disorders.
Medicine: Primarily used in the treatment of obesity and related metabolic disorders.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
(S)-Sibutramine hydrochloride exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their activity and promoting a feeling of fullness. The compound primarily targets the serotonin and norepinephrine transporters, leading to reduced appetite and increased energy expenditure.
類似化合物との比較
Similar Compounds
Fluoxetine: Another serotonin reuptake inhibitor used in the treatment of depression and obesity.
Phentermine: A stimulant similar to an amphetamine, used as an appetite suppressant.
Orlistat: A lipase inhibitor that reduces the absorption of dietary fats.
Uniqueness
(S)-Sibutramine hydrochloride is unique in its dual action on both serotonin and norepinephrine reuptake inhibition, which distinguishes it from other appetite suppressants that typically target only one neurotransmitter system. This dual action contributes to its effectiveness in promoting weight loss and managing obesity.
生物活性
(S)-Sibutramine hydrochloride, a selective serotonin-norepinephrine reuptake inhibitor (SNRI), was primarily used as an anti-obesity medication before its withdrawal from the market due to safety concerns. This article delves into its biological activity, pharmacokinetics, and associated health effects, supported by data tables and relevant case studies.
Sibutramine functions by inhibiting the reuptake of neurotransmitters such as norepinephrine, serotonin, and dopamine at neuronal synapses. This action increases the extracellular concentrations of these neurotransmitters, promoting satiety and reducing appetite. The compound is metabolized in the liver to two active metabolites, M1 and M2, which also contribute to its pharmacological effects. Notably, M1 and M2 have been shown to inhibit the reuptake of serotonin and norepinephrine effectively in both in vitro and in vivo studies .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important absorption and metabolism characteristics:
- Absorption : Approximately 77% of the drug is absorbed following oral administration.
- Peak Plasma Levels : The parent compound reaches peak plasma concentration within 1 hour, while metabolites M1 and M2 peak after 3 to 4 hours.
- Half-Life : The half-life of sibutramine is about 1 hour, while M1 and M2 exhibit longer half-lives of 14 and 16 hours, respectively.
- Metabolism : Primarily metabolized by cytochrome P450 isozyme CYP3A4 into active metabolites .
Weight Loss and Appetite Suppression
Clinical studies have demonstrated that this compound significantly reduces food intake in both humans and animal models. For instance, systemic injections in rodent models showed a dose-dependent reduction in food consumption without affecting water intake or locomotor activity .
Cardiovascular Effects
While sibutramine's appetite-suppressing effects are beneficial for weight loss, it has been associated with adverse cardiovascular effects. Studies indicate increases in heart rate and blood pressure following administration. A randomized study found that doses of 60 mg led to significant increases in systolic blood pressure compared to placebo .
Toxicity and Side Effects
Despite its efficacy in weight management, this compound has been linked to several adverse effects:
- Kidney Damage : Research indicates that consumption of sibutramine-adulterated supplements can lead to renal cell damage and impaired glomerular filtration function in rats .
- Cardiac Issues : Long-term use has been associated with cardiac dystrophy and liver steatosis .
- Mood Disorders : In clinical trials, a notable percentage of subjects experienced mood-related side effects such as depression or mania, leading to high dropout rates .
Case Studies
Several studies highlight the biological activity and safety concerns associated with this compound:
- Renal Toxicity Study : A study involving rats treated with sibutramine showed significant increases in serum creatinine and urea levels, indicating renal impairment after 35 days of treatment .
- Cardiac Effects Study : In a clinical trial comparing sibutramine with amitriptyline, subjects receiving sibutramine exhibited increased heart rates without significant sedation effects .
Summary Table of Biological Effects
特性
IUPAC Name |
(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;/h6-9,13,16H,5,10-12H2,1-4H3;1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAOJIWUVCMBAZ-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153341-23-2 | |
Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153341-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sibutramine hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153341232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SIBUTRAMINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439WN38XQX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is significant about the chiral resolution of Sibutramine hydrochloride?
A1: Sibutramine hydrochloride, a drug used to suppress appetite, exists as a mixture of two enantiomers - (R)-Sibutramine and (S)-Sibutramine. [] These enantiomers, while structurally similar, can exhibit different biological activities. The research highlights a method for effectively separating these enantiomers, which is crucial for studying and potentially harnessing the specific therapeutic effects of each individual enantiomer. [] This is particularly important as one enantiomer may possess a more favorable safety and efficacy profile compared to the racemic mixture.
Q2: What resolving agent was used in the study and why is this significant?
A2: The researchers employed (D)-(+)-dibenzoyltartaric acid as the resolving agent in ethyl acetate to separate the enantiomers. [] Resolving agents are crucial for chiral resolution as they selectively react with each enantiomer to form diastereomeric salts. These salts, unlike the original enantiomers, have distinct physical properties, making separation possible through methods like crystallization. The selection of (D)-(+)-dibenzoyltartaric acid and the specific conditions likely played a key role in achieving a high yield and enantiomeric excess, as indicated by the 99% ee for both (R)-(+)-sibutramine hydrochloride and (S)-(-)-sibutramine hydrochloride. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。